Tilomisole

Overview

Description

- It has been studied for the treatment of certain forms of cancer .

- Structurally, it contains the arylacetic acid moiety, which is also found in many nonsteroidal anti-inflammatory drugs (NSAIDs), such as ibufenac.

Tilomisole: (WY-18,251) is an experimental drug with immunomodulatory properties.

Preparation Methods

- Unfortunately, specific synthetic routes and reaction conditions for Tilomisole are not widely documented.

- it is known to be orally active and has been investigated for its potential in cancer research and inflammation .

Chemical Reactions Analysis

- The exact types of reactions Tilomisole undergoes are not extensively reported.

- Common reagents and conditions associated with its synthesis remain undisclosed.

- Major products resulting from its reactions are not well-documented.

Scientific Research Applications

Mechanism of Action

- The precise mechanism by which Tilomisole exerts its effects remains unclear.

- It likely involves interactions with immune cells and signaling pathways.

- Further research is needed to elucidate its molecular targets.

Comparison with Similar Compounds

- Unfortunately, there is limited information available regarding direct comparisons with other compounds.

- Highlighting Tilomisole’s uniqueness is challenging due to the scarcity of comparative data.

Properties

CAS No. |

58433-11-7 |

|---|---|

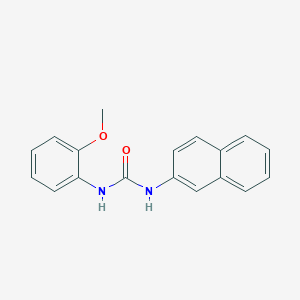

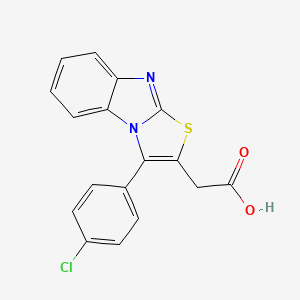

Molecular Formula |

C17H11ClN2O2S |

Molecular Weight |

342.8 g/mol |

IUPAC Name |

2-[1-(4-chlorophenyl)-[1,3]thiazolo[3,2-a]benzimidazol-2-yl]acetic acid |

InChI |

InChI=1S/C17H11ClN2O2S/c18-11-7-5-10(6-8-11)16-14(9-15(21)22)23-17-19-12-3-1-2-4-13(12)20(16)17/h1-8H,9H2,(H,21,22) |

InChI Key |

PUYFLGQZLHVTHX-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)N=C3N2C(=C(S3)CC(=O)O)C4=CC=C(C=C4)Cl |

Canonical SMILES |

C1=CC=C2C(=C1)N=C3N2C(=C(S3)CC(=O)O)C4=CC=C(C=C4)Cl |

Key on ui other cas no. |

58433-11-7 |

Synonyms |

3-(p-chlorophenyl)thiazolo(3,2-a)benzimidazole-2-acetic acid NSC 310633 tilomisole Wy 18251 Wy-18,251 Wy-18251 |

Origin of Product |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[(5S,6S)-1,6,9,14-tetrahydroxy-5-[(2S,3R,4S,5S,6R)-3-hydroxy-6-methyl-5-(methylamino)-4-[(2S,3R,4S,5R)-3,4,5-trihydroxytetrahydropyran-2-yl]oxy-tetrahydropyran-2-yl]oxy-11-methoxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]propanoic acid](/img/structure/B1212972.png)